Synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine from Pentafluoropyridine: A Technical Guide
Synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine from Pentafluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine, a valuable intermediate in medicinal chemistry and materials science. The primary synthesis route detailed herein involves the nucleophilic aromatic substitution (SNAr) reaction of commercially available pentafluoropyridine with hydrazine. This document outlines the reaction mechanism, a detailed experimental protocol, and key physicochemical data for the resulting compound.
Synthesis Route and Mechanism
The formation of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine from pentafluoropyridine is a classic example of a nucleophilic aromatic substitution reaction. The pyridine ring, highly activated by the five electron-withdrawing fluorine atoms, is susceptible to nucleophilic attack. The nitrogen atom of hydrazine acts as the nucleophile, selectively displacing the fluorine atom at the 4-position (para) of the pyridine ring. This selectivity is driven by the strong activating effect of the ring nitrogen atom.
The overall reaction is as follows:
Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine.[1]
Materials and Equipment:
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Pentafluoropyridine
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Hydrazine (or hydrazine hydrate)
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Dichloromethane (DCM)
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10% Sodium Carbonate Solution
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Magnesium Sulfate (anhydrous)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Rotary evaporator
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Separatory funnel
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve pentafluoropyridine (3.4 g, 20 mmol) in dichloromethane (50 mL).
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Cooling: Chill the solution in an ice bath to 0°C with continuous stirring.
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Addition of Hydrazine: To the chilled solution, add hydrazine (640 mg, 22 mmol) dropwise.
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Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
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Solvent Removal: After the reaction is complete, evaporate the solvent using a rotary evaporator.
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Work-up: Dissolve the resulting residue in dichloromethane (50 mL). Transfer the solution to a separatory funnel and wash with a 10% sodium carbonate solution (5 mL).
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Drying and Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, and then filter. Evaporate the solvent from the filtrate to yield crude 2,3,5,6-Tetrafluoro-4-hydrazinopyridine.[1] Further purification can be achieved by recrystallization or chromatography if necessary.
Data Presentation
The following tables summarize the quantitative data associated with this synthesis.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| Pentafluoropyridine | C₅F₅N | 169.05 | 3.4 | 20 | 1.0 |
| Hydrazine | H₄N₂ | 32.05 | 0.64 | 22 | 1.1 |
| 2,3,5,6-Tetrafluoro-4-hydrazinopyridine | C₅H₃F₄N₃ | 181.09[2] | - | - | - |
Table 2: Physicochemical Properties of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine
| Property | Value | Reference |
| CAS Number | 1735-44-0 | [2] |
| Molecular Formula | C₅H₃F₄N₃ | [2] |
| Molecular Weight | 181.09 g/mol | [2] |
| Melting Point | 56 °C | [2] |
| Boiling Point | 150.5 °C | [2] |
Table 3: Spectroscopic Data for 2,3,5,6-Tetrafluoro-4-hydrazinopyridine
| Technique | Data |
| ¹H NMR | Specific experimental data not available in the cited sources. |
| ¹³C NMR | Specific experimental data not available in the cited sources. |
| ¹⁹F NMR | Specific experimental data not available in the cited sources. |
| IR | Specific experimental data not available in the cited sources. |
| Mass Spec | Specific experimental data not available in the cited sources. |
Note: While comprehensive characterization data for various tetrafluoropyridine derivatives exists, specific, experimentally-derived spectra for the title compound were not found in the reviewed literature.
Experimental Workflow
The logical progression of the synthesis and work-up is illustrated below.
Safety Precautions
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Pentafluoropyridine: This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Handle in a well-ventilated fume hood.
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Hydrazine: Hydrazine is highly toxic, corrosive, and a suspected human carcinogen. Anhydrous hydrazine is potentially explosive. Always handle hydrazine hydrate in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.
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Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.
Conclusion
The synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine from pentafluoropyridine via nucleophilic aromatic substitution with hydrazine is a straightforward and effective method. The procedure involves standard laboratory techniques and readily available reagents, making it an accessible route for obtaining this versatile chemical intermediate for applications in drug discovery and materials science. Adherence to appropriate safety protocols is critical when handling the hazardous materials involved in this synthesis.
